Elysiapyrone A Elysiapyrone A
Brand Name: Vulcanchem
CAS No.:
VCID: VC1869481
InChI: InChI=1S/C21H28O5/c1-9-12(22)10(2)14(23-8)24-13(9)18(4)11(3)19(5)15(18)20(6)17(26-20)21(7)16(19)25-21/h11,15-17H,1-8H3/t11-,15-,16-,17+,18+,19+,20+,21-/m0/s1
SMILES:
Molecular Formula: C21H28O5
Molecular Weight: 360.4 g/mol

Elysiapyrone A

CAS No.:

Cat. No.: VC1869481

Molecular Formula: C21H28O5

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

Elysiapyrone A -

Molecular Formula C21H28O5
Molecular Weight 360.4 g/mol
IUPAC Name 2-methoxy-3,5-dimethyl-6-[(1R,2S,4S,5R,7R,8R,9S,10R)-1,4,7,9,10-pentamethyl-3,6-dioxatetracyclo[6.2.0.02,4.05,7]decan-9-yl]pyran-4-one
Standard InChI InChI=1S/C21H28O5/c1-9-12(22)10(2)14(23-8)24-13(9)18(4)11(3)19(5)15(18)20(6)17(26-20)21(7)16(19)25-21/h11,15-17H,1-8H3/t11-,15-,16-,17+,18+,19+,20+,21-/m0/s1
Standard InChI Key NTKGUTHHGBIWPA-LNTVHQBASA-N
Isomeric SMILES C[C@@H]1[C@@]2([C@H]([C@@]1(C)C3=C(C(=O)C(=C(O3)OC)C)C)[C@@]4([C@@H](O4)[C@@]5([C@H]2O5)C)C)C
Canonical SMILES CC1C2(C(C1(C)C3=C(C(=O)C(=C(O3)OC)C)C)C4(C(O4)C5(C2O5)C)C)C

Chemical Structure and Properties

Elysiapyrone A is characterized by its molecular formula C21H28O5, with a molecular weight of 360.4 g/mol. It features a bicyclo[4.2.0]octane core structure that is rare in natural products . This distinctive structural feature has made it a subject of interest for both biosynthetic studies and total synthesis projects.

Chemical Identifiers and Properties

Table 1: Chemical Properties and Identifiers of Elysiapyrone A

PropertyValue
Molecular FormulaC21H28O5
Molecular Weight360.4 g/mol
IUPAC Name2-methoxy-3,5-dimethyl-6-[(1R,2S,4S,5R,7R,8R,9S,10R)-1,4,7,9,10-pentamethyl-3,6-dioxatetracyclo[6.2.0.02,4.05,7]decan-9-yl]pyran-4-one
Standard InChIKeyNTKGUTHHGBIWPA-LNTVHQBASA-N
PubChem Compound ID11233721

The structure of elysiapyrone A contains an α-methoxy-γ-pyrone ring, which is a common structural feature found in metabolites of the Elysiidae family . The compound's bicyclic core along with this pyrone moiety creates a unique three-dimensional architecture that distinguishes it from other marine natural products.

Natural Source and Biological Context

Source Organism

Elysiapyrone A was initially isolated from the sea slug Elysia diomedea (also classified as Tridachiella diomedea), a member of the Elysiidae family . This marine organism, belonging to the class Opisthobranchia and order Sacoglossa, is found primarily in the Caribbean Sea and along the Pacific coast of Central America .

Ecological Significance

Elysia diomedea lacks a protective shell, making it vulnerable to predators. As a survival strategy, it employs chemical defense mechanisms, with elysiapyrone A potentially serving as one of its defensive compounds . This ecological context provides valuable insights into the biological role of this metabolite.

A particularly fascinating aspect of these sea slugs is their ability to retain chloroplasts harvested from siphonous marine algae, which enables them to live autotrophically for extended periods . This phenomenon, known as kleptoplasty, represents a unique ecological adaptation that may influence their secondary metabolite production.

Biosynthesis and Biogenetic Pathway

The biosynthesis of elysiapyrone A involves a complex pathway that has been the subject of detailed investigation. Research has revealed critical insights into its formation through both isolation of biosynthetic intermediates and biomimetic synthesis approaches.

Key Biosynthetic Intermediate

A significant breakthrough in understanding elysiapyrone A biosynthesis came with the isolation of an endoperoxide derivative (compound 1) from Elysia diomedea . This endoperoxide has been validated as a key intermediate in the biosynthetic pathway through biomimetic transformation experiments .

Proposed Biosynthetic Pathway

The current model for elysiapyrone A biosynthesis involves:

  • Formation of a polypropionate alkenyl open chain

  • Cycloaddition of singlet oxygen to this intermediate, forming an endoperoxide

  • Transformation of the endoperoxide to a vicinal diepoxide catalyzed by neutral base

  • Further rearrangement to form the characteristic bicyclo[4.2.0]octane core structure

This pathway represents a remarkable example of natural product biosynthesis involving oxygen-mediated transformations. The enantiomeric character of elysiapyrone A indicates that the electrocyclization cascade forming the bicyclo[4.2.0]octane core must be enzymatically aided rather than occurring spontaneously .

Chemical Synthesis

Structural Confirmation Through Synthesis

Total synthesis has played a crucial role in confirming the structural assignment of elysiapyrone A. The successful preparation of the compound with spectral properties matching those of the natural material has validated the originally proposed structure .

Structural Relationships to Other Natural Products

Comparison with Related Metabolites

Elysiapyrone A shares isomeric relationships with other polypropionate metabolites isolated from sacoglossan mollusks. Of particular interest is its relationship to the 15-nor-9,10-deoxytridachione/15-norphotodeoxytridachione pair of metabolites .

Table 2: Comparison of Elysiapyrone A with Related Natural Products

CompoundMolecular FormulaCore StructureSource Organism
Elysiapyrone AC21H28O5Bicyclo[4.2.0]octaneElysia diomedea
Elysiapyrone BC21H28O5Bicyclo[4.2.0]octaneElysia diomedea
15-nor-9,10-deoxytridachioneC21H28O5Different polycyclic structureElysia species
14-methylelysiapyrone AC22H30O5Bicyclo[4.2.0]octanePlacobranchus ocellatus

Structural Derivatives and Analogs

Several structural derivatives of elysiapyrone A have been identified both in nature and through synthesis:

  • Elysiapyrone B - A naturally occurring isomer also isolated from Elysia diomedea

  • 14-methylelysiapyrone A - Initially synthesized in the laboratory and later discovered in nature, demonstrating the concept of "natural product anticipation through synthesis"

  • Endoperoxide derivative - A biosynthetic precursor that can be transformed into elysiapyrone A under basic conditions

Research Techniques and Methodological Approaches

Isolation and Purification

The isolation of elysiapyrone A from natural sources typically involves extraction of the sea slug tissue with organic solvents, followed by chromatographic purification techniques . Modern approaches may employ bioassay-guided fractionation to identify fractions containing the target compound.

Structural Elucidation

Structure determination of elysiapyrone A has been accomplished through a combination of:

  • Advanced NMR spectroscopic techniques (1D and 2D methods)

  • Mass spectrometry

  • X-ray crystallography (when suitable crystals are available)

  • Comparison with synthetic standards

These complementary approaches have enabled researchers to establish the complex three-dimensional architecture of this natural product with high confidence.

Future Research Directions

Several promising areas for future research on elysiapyrone A include:

  • Exploration of potential biological activities and mechanisms of action

  • Development of enantioselective synthetic approaches

  • Investigation of structure-activity relationships through the preparation of synthetic analogs

  • Further elucidation of the enzymatic processes involved in its biosynthesis

  • Ecological studies to better understand its role in marine environments

These research directions could expand our understanding of this fascinating natural product and potentially reveal new applications in various fields.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator